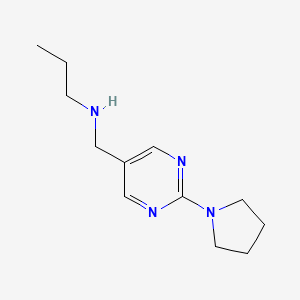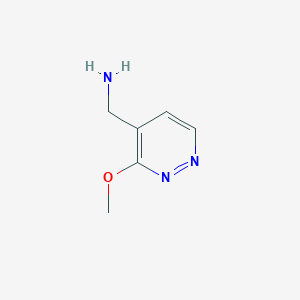
5-(Azetidin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-2-yl)pyrimidine: is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-2-yl)pyrimidine can be achieved through various methods. . This method efficiently produces functionalized azetidines, which can then be further modified to incorporate the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts, such as molecular iodine, and microwave irradiation can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Azetidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
5-(Azetidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The azetidine ring can also interact with various biological targets, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional ring structures.
Pyrrolidine derivatives: These compounds have a five-membered ring with one nitrogen atom, similar to azetidine but with different ring strain and properties.
Indol derivatives: These compounds contain an indole ring, which is structurally different but can exhibit similar biological activities.
Uniqueness: 5-(Azetidin-2-yl)pyrimidine is unique due to its combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties
Propriétés
Formule moléculaire |
C7H9N3 |
|---|---|
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
5-(azetidin-2-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-10-7(1)6-3-8-5-9-4-6/h3-5,7,10H,1-2H2 |
Clé InChI |
RYNJGGJZWQMOQE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


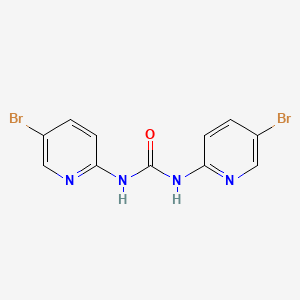
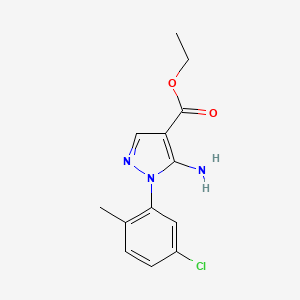
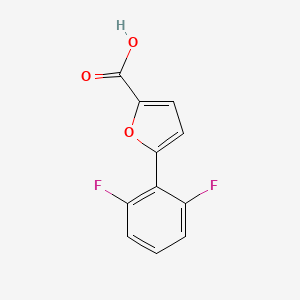
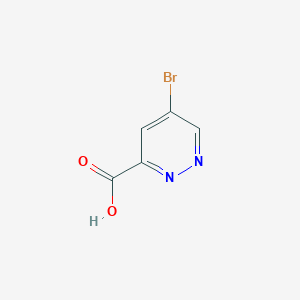
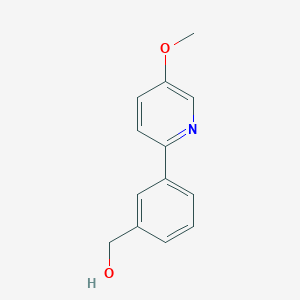


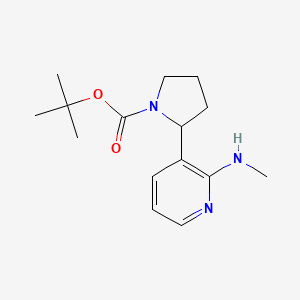
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)


![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)
